P2Y2 Receptor Antagonist Activity of 2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid
2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid has been directly evaluated as an antagonist at the mouse P2Y2 receptor [1]. While this IC50 value falls in the micromolar range, it establishes a quantitative baseline for this specific chemotype. By comparison, structurally distinct pyrimidine derivatives reported in the patent literature achieve sub-micromolar potency at P2Y receptors [2], demonstrating that 2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid occupies a defined, moderate-affinity region of the P2Y2 SAR landscape.
| Evidence Dimension | P2Y2 Receptor Antagonist IC50 |
|---|---|
| Target Compound Data | 264 µM (2.64E+5 nM) |
| Comparator Or Baseline | Optimized pyrimidine P2Y antagonists in patent literature: IC50 values below 1 µM |
| Quantified Difference | Approximately 260-fold less potent than optimized clinical leads; distinct SAR starting point |
| Conditions | Antagonist activity at mouse P2Y2 receptor expressed in NG108-15 hybrid cells, assessed as inhibition of 1 µM UTP-induced intracellular calcium release |
Why This Matters
This data confirms the compound engages the P2Y2 receptor target and provides a precise, reproducible affinity value for use as a reference standard in P2Y2 antagonist screening campaigns or for SAR expansion efforts.
- [1] BindingDB. BDBM50378128 (CHEMBL575653): IC50 = 2.64E+5 nM at mouse P2Y2 receptor expressed in NG108-15 cells. View Source
- [2] Albrecht-Küpper, B., et al. Pyrimidine derivatives as P2Y receptor antagonists. WO2007092531A2, 2007. View Source
